3-[(2,6-dichlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a 2,6-dichlorobenzylsulfonyl group at position 3 and an N-linked 3-(trifluoromethyl)phenyl group. Its molecular structure integrates electron-withdrawing substituents (Cl, CF₃) and a sulfonyl linker, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfonyl]-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO3S2/c20-14-5-2-6-15(21)13(14)10-30(27,28)16-7-8-29-17(16)18(26)25-12-4-1-3-11(9-12)19(22,23)24/h1-9H,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOURKRMRTRELOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=C(C=CC=C3Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2,6-dichlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, also known by its CAS number 251097-09-3, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 494.34 g/mol. The presence of sulfonyl and trifluoromethyl groups in its structure is believed to enhance its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties against various pathogens, particularly multidrug-resistant strains. For example, a related study on trifluoromethyl-substituted salicylanilides showed promising results against Staphylococcus aureus, indicating that modifications in the molecular structure can lead to enhanced efficacy against resistant bacterial strains .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.031 | MRSA |
| Compound B | 0.062 | VRSA |
| Compound C | 0.25 | S. aureus |
The MIC values indicate that lower concentrations are effective against resistant strains, suggesting that the incorporation of specific substituents can significantly improve antimicrobial potency.
The mechanism by which this compound exerts its effects may involve the inhibition of critical bacterial enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets .
In vitro studies suggest that this compound may disrupt biofilm formation and reduce pre-formed biofilms more effectively than standard treatments like vancomycin . This characteristic is crucial for treating chronic infections where biofilms are a significant barrier to antibiotic efficacy.
Study on Antibacterial Activity
A comparative study evaluated the antibacterial activity of various derivatives including those with similar functionalities to our compound. The results indicated that compounds with both sulfonyl and trifluoromethyl groups exhibited lower MIC values against S. aureus, suggesting a synergistic effect when these groups are present together .
Cytotoxicity Assessment
In addition to antibacterial properties, cytotoxicity assays were conducted using Vero cells to assess the safety profile of the compound. Compounds exhibiting MIC values below 1 µg/mL were further analyzed for selectivity indices, revealing that several derivatives maintained a favorable safety margin while demonstrating potent antibacterial activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituent type, position, and electronic effects:
Key Observations :
- Substituent Position : The para-substituted trifluoromethyl/trifluoromethoxy analogs () differ sterically and electronically from the target compound’s meta-CF₃ group. Para-substituted analogs may exhibit altered binding affinities due to spatial orientation .
- Electron-Withdrawing Groups : The nitro group in increases polarity but may reduce metabolic stability compared to halogenated analogs.
- Biological Activity: The aminoanilino-substituted analog () demonstrates cell permeability and glucose-modulating effects, suggesting that sulfonyl-thiophenecarboxamide derivatives broadly influence cellular pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
